molecular formula C13H17NO4 B601213 (R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid CAS No. 205826-86-4

(R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid

Cat. No.: B601213
CAS No.: 205826-86-4
M. Wt: 251.28
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of Amoxicillin

Properties

IUPAC Name

(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXQHKOBFTYRJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174595
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205826-86-4
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205826864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-(4-hydroxyphenyl)acetic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-(4-HYDROXYPHENYL)ACETIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27TEW12TQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (R)-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid characterized in terms of its structure and what analytical techniques were used?

A1: this compound, also known as Amoxicillin impurity H, has been characterized using several spectroscopic techniques []. The researchers utilized Fourier-transform infrared spectroscopy (FTIR) to identify functional groups present in the molecule. Proton nuclear magnetic resonance spectroscopy (1H-NMR) provided detailed information about the hydrogen atom environment within the molecule, confirming its structure. Additionally, mass spectrometry was employed to determine the compound's mass-to-charge ratio (m/z), further supporting its identity. Finally, elemental analysis was conducted to verify the elemental composition of the synthesized impurity.

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